4-(tert-Butyldimethylsiloxy)phenol

Description

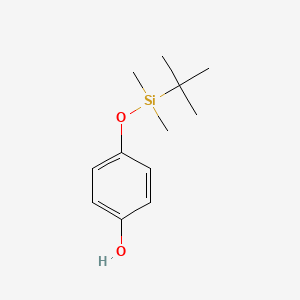

Structure

3D Structure

Properties

IUPAC Name |

4-[tert-butyl(dimethyl)silyl]oxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2Si/c1-12(2,3)15(4,5)14-11-8-6-10(13)7-9-11/h6-9,13H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZTVHIZALLBXMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20344498 | |

| Record name | 4-(tert-Butyldimethylsiloxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108534-47-0 | |

| Record name | 4-(tert-Butyldimethylsiloxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(tert-Butyldimethylsiloxy)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 4-(tert-butyldimethylsiloxy)phenol: Synthesis, Characterization, and Application

Abstract

This technical guide provides a comprehensive overview of 4-(tert-butyldimethylsiloxy)phenol, a key intermediate in multi-step organic synthesis. The document details the compound's chemical structure, physicochemical properties, and provides a robust, field-proven protocol for its selective synthesis from hydroquinone. A thorough analysis of its spectroscopic characteristics, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is presented to aid in its unambiguous identification and quality control. Furthermore, this guide explores the strategic application of this compound as a protected phenol, with a focus on the mechanistic principles behind the protection and subsequent deprotection of the tert-butyldimethylsilyl (TBDMS) group. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who require a deep technical understanding of this versatile building block.

Introduction: The Strategic Importance of Phenol Protection

In the intricate landscape of complex molecule synthesis, the strategic protection and deprotection of reactive functional groups is a cornerstone of success. Phenolic hydroxyl groups, with their inherent acidity and nucleophilicity, often require temporary masking to prevent unwanted side reactions during subsequent synthetic transformations. The choice of a protecting group is governed by its ability to be introduced selectively, remain stable under a variety of reaction conditions, and be removed cleanly and efficiently under mild conditions that do not compromise the integrity of the target molecule.

The tert-butyldimethylsilyl (TBDMS) group has emerged as one of the most reliable and widely used protecting groups for alcohols and phenols.[1] Its steric bulk confers significant stability towards a wide range of non-acidic reagents, while its silicon-oxygen bond can be selectively cleaved under specific conditions, most commonly with fluoride ion sources. This compound represents a valuable bifunctional building block, offering a free phenolic hydroxyl group for further functionalization while the other is masked by the robust TBDMS group. This mono-protected hydroquinone derivative is a critical intermediate in the synthesis of pharmaceuticals, natural products, and functional materials where precise control over reactivity is paramount.[2]

Chemical Structure and Physicochemical Properties

This compound is an aromatic compound characterized by a phenol ring monosubstituted at the para position with a tert-butyldimethylsilyloxy group.

Structural Representation

The chemical structure of this compound is depicted below:

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| IUPAC Name | 4-[tert-butyl(dimethyl)silyl]oxyphenol | PubChem[3] |

| CAS Number | 108534-47-0 | Sigma-Aldrich[4] |

| Molecular Formula | C₁₂H₂₀O₂Si | PubChem[3] |

| Molecular Weight | 224.37 g/mol | PubChem[3] |

| Appearance | Solid | Sigma-Aldrich[4] |

| Melting Point | 60-64 °C | Sigma-Aldrich[4] |

| InChI Key | KZTVHIZALLBXMO-UHFFFAOYSA-N | PubChem[3] |

| SMILES | CC(C)(C)(C)Oc1ccc(O)cc1 | Sigma-Aldrich[4] |

Synthesis Protocol: Selective Mono-silylation of Hydroquinone

The synthesis of this compound from hydroquinone requires a selective mono-silylation, which can be challenging due to the presence of two equivalent phenolic hydroxyl groups. The following protocol is designed to favor the formation of the mono-protected product by carefully controlling stoichiometry and reaction conditions. This method is an adaptation of the well-established silylation procedure developed by E.J. Corey, which utilizes imidazole as a catalyst.[1]

Reaction Principle and Causality

The reaction proceeds via a nucleophilic attack of one of the hydroxyl groups of hydroquinone on the silicon atom of tert-butyldimethylsilyl chloride (TBDMSCl). The key to achieving mono-selectivity lies in using a slight excess of hydroquinone relative to the silylating agent. This statistical approach increases the probability that a molecule of TBDMSCl will react with an unprotected hydroquinone molecule rather than the mono-silylated product.

Imidazole plays a crucial role in this transformation. It reacts with TBDMSCl to form a highly reactive silylating intermediate, N-(tert-butyldimethylsilyl)imidazole. This intermediate is much more reactive than TBDMSCl itself, allowing the reaction to proceed under mild conditions.[1] The use of a polar aprotic solvent like dimethylformamide (DMF) facilitates the reaction by solvating the ionic intermediates.

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocol

Materials and Reagents:

-

Hydroquinone (≥99%)

-

tert-Butyldimethylsilyl chloride (TBDMSCl, ≥98%)

-

Imidazole (≥99%)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (ACS grade)

-

Hexanes (ACS grade)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel (for column chromatography)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add hydroquinone (1.2 equivalents) and imidazole (2.5 equivalents). Add anhydrous DMF to dissolve the solids.

-

Addition of Silylating Agent: Cool the solution to 0 °C in an ice bath. Dissolve tert-butyldimethylsilyl chloride (1.0 equivalent) in a small amount of anhydrous DMF and add it dropwise to the stirred reaction mixture over 30 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the TBDMSCl is consumed.

-

Work-up: Pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic extracts and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford this compound as a solid.

Spectroscopic Characterization

The unambiguous identification of this compound is achieved through a combination of spectroscopic techniques. The following data is sourced from the Spectral Database for Organic Compounds (SDBS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic | ~6.7 | d | 2H | Ar-H ortho to -OH |

| Aromatic | ~6.6 | d | 2H | Ar-H ortho to -OTBDMS |

| Phenolic OH | ~4.5 | s (br) | 1H | Ar-OH |

| tert-Butyl | 0.98 | s | 9H | -C(CH₃ )₃ |

| Dimethylsilyl | 0.18 | s | 6H | -Si(CH₃ )₂ |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| Aromatic | ~150 | C -OH |

| Aromatic | ~149 | C -OTBDMS |

| Aromatic | ~122 | C H ortho to -OTBDMS |

| Aromatic | ~116 | C H ortho to -OH |

| tert-Butyl | ~25.7 | -C(C H₃)₃ |

| tert-Butyl | ~18.2 | -C (CH₃)₃ |

| Dimethylsilyl | ~ -4.4 | -Si(C H₃)₂ |

Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (phenolic) |

| ~2950-2850 | Strong | C-H stretch (aliphatic) |

| ~1510 | Strong | C=C stretch (aromatic ring) |

| ~1250 | Strong | Si-C stretch |

| ~910 | Strong | Si-O stretch |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound typically shows a molecular ion peak (M⁺) at m/z = 224. A prominent fragment is observed at m/z = 167, corresponding to the loss of a tert-butyl group ([M-57]⁺), which is a characteristic fragmentation pattern for TBDMS ethers.

Chemical Reactivity and Applications

Protection of the Phenolic Hydroxyl Group

The primary application of this compound is as a mono-protected hydroquinone building block. The remaining free phenolic hydroxyl group can undergo a variety of chemical transformations, such as etherification, esterification, or involvement in coupling reactions, without affecting the silyl-protected hydroxyl group.

Deprotection of the TBDMS Group

The utility of the TBDMS group lies in its facile and selective removal under conditions that often leave other functional groups intact.

Mechanism of Fluoride-Mediated Deprotection:

The most common method for cleaving TBDMS ethers is the use of a fluoride ion source, such as tetrabutylammonium fluoride (TBAF). The high affinity of silicon for fluorine is the driving force for this reaction. The fluoride ion acts as a nucleophile, attacking the silicon atom to form a pentacoordinate intermediate. This intermediate then collapses, breaking the silicon-oxygen bond and liberating the free phenol.

Caption: Mechanism of fluoride-mediated deprotection of a TBDMS ether.

Common Deprotection Protocols:

-

Tetrabutylammonium fluoride (TBAF): Typically used as a 1M solution in tetrahydrofuran (THF). This is the most common and generally reliable method.

-

Hydrofluoric acid (HF): Often used in combination with pyridine (HF-Pyridine) in a solvent like acetonitrile. This method is effective but requires careful handling due to the corrosive nature of HF.

-

Acidic Conditions: While TBDMS ethers are relatively stable to acid, they can be cleaved under strongly acidic conditions (e.g., acetic acid/water or HCl in methanol). This method is less selective if other acid-labile groups are present.

Safety and Handling

This compound is classified as causing serious eye damage.[3] It is essential to handle this compound in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important and versatile intermediate in modern organic synthesis. Its structure allows for the selective functionalization of one phenolic hydroxyl group while the other is robustly protected. This guide has provided a detailed overview of its synthesis, characterization, and reactivity, offering a practical and scientifically grounded resource for researchers and professionals in the chemical sciences. A thorough understanding of the principles outlined herein will enable the effective and efficient utilization of this valuable synthetic building block.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190–6191. [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved January 12, 2026, from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved January 12, 2026, from [Link]

-

Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. [Link]

Sources

4-(tert-butyldimethylsiloxy)phenol CAS number 108534-47-0

An In-Depth Technical Guide to 4-(tert-butyldimethylsiloxy)phenol (CAS: 108534-47-0)

Abstract

This technical guide provides a comprehensive overview of this compound, CAS number 108534-47-0, a critical intermediate in modern organic synthesis. The document delves into the strategic importance of its structure as a mono-protected hydroquinone, detailing its synthesis, purification, and rigorous characterization by contemporary analytical methods. By explaining the causality behind experimental choices, this guide offers researchers, scientists, and drug development professionals the foundational knowledge required to effectively utilize this versatile building block. Protocols for its synthesis, purification, and subsequent deprotection are provided, alongside a discussion of its key applications and essential safety protocols.

Introduction and Core Concepts

Unveiling this compound

This compound is a derivative of phenol, or more specifically hydroquinone, where one of the two phenolic hydroxyl groups is masked by a tert-butyldimethylsilyl (TBDMS or TBS) ether.[1] This selective protection imparts a nuanced reactivity to the molecule, transforming it from a simple symmetrical diphenol into a valuable asymmetric building block for multi-step synthesis.[1][2] Its primary utility lies in its ability to shield a reactive phenol, allowing chemical transformations to be performed on other parts of a molecule, after which the protecting group can be cleanly removed to restore the original hydroxyl functionality.[2]

The TBDMS Protecting Group: A Strategic Choice

The selection of a protecting group is a critical decision in synthetic design. The TBDMS group is a cornerstone of modern synthetic chemistry for several compelling reasons:

-

Robust Stability: TBDMS ethers are stable across a wide spectrum of reaction conditions, including exposure to many oxidizing and reducing agents, organometallic reagents, and non-acidic aqueous conditions. This stability is crucial for ensuring the protecting group survives multiple synthetic steps.[1]

-

Selective Removal: Despite its robustness, the TBDMS group can be selectively and efficiently cleaved under mild conditions. The silicon-oxygen bond is highly susceptible to cleavage by fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), allowing for precise deprotection without disturbing other sensitive functional groups.[1]

-

Lipophilicity: The bulky and non-polar nature of the TBDMS group increases the lipophilicity of the parent molecule, often improving its solubility in common organic solvents and facilitating purification by methods like silica gel chromatography.

Key Physicochemical Properties

A clear understanding of the compound's physical properties is essential for its handling, storage, and use in reactions.

| Property | Value | Source(s) |

| CAS Number | 108534-47-0 | [3][4][5] |

| Molecular Formula | C₁₂H₂₀O₂Si | [3][6] |

| Molecular Weight | 224.37 g/mol | [3][5][7] |

| IUPAC Name | 4-[(tert-butyldimethylsilyl)oxy]phenol | [3][4] |

| Appearance | White to off-white solid/powder | [1][5] |

| Melting Point | 60-64 °C | [5][8] |

| Purity (Typical) | ≥95-97% | [5][9] |

| SMILES | CC(C)(C)(C)OC1=CC=C(O)C=C1 | [3][4] |

Synthesis and Purification

Principle of Synthesis: Selective Mono-Silylation of Hydroquinone

The most direct and common synthesis of this compound involves the selective mono-silylation of hydroquinone. The reaction proceeds via a nucleophilic substitution mechanism where a phenoxide ion, generated in situ, attacks the silicon atom of the silylating agent, tert-butyldimethylsilyl chloride (TBDMS-Cl).[10]

The key to achieving high yields of the mono-protected product over the di-protected byproduct lies in controlling the stoichiometry. By using a slight excess of hydroquinone relative to the TBDMS-Cl, the probability of a second silylation event on the mono-protected product is statistically reduced. The choice of base and solvent is also critical; imidazole is a highly effective catalyst as it forms a reactive silylimidazolium intermediate, which is more susceptible to nucleophilic attack than TBDMS-Cl itself.[11] Polar aprotic solvents like dimethylformamide (DMF) can accelerate the reaction compared to less polar options like dichloromethane (DCM).[11]

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve hydroquinone (1.2 equivalents) and imidazole (1.5 equivalents) in anhydrous DMF (approx. 0.5 M concentration relative to the limiting reagent).

-

Addition of Silylating Agent: Cool the solution to 0 °C using an ice bath. To this stirred solution, add a solution of tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.0 equivalent) in a minimal amount of anhydrous DMF dropwise over 30 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% Ethyl Acetate in Hexane). The product should appear as a new, less polar spot compared to the hydroquinone starting material.

-

Aqueous Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing an equal volume of water. Extract the aqueous phase three times with diethyl ether or ethyl acetate.

-

Washing: Combine the organic extracts and wash successively with water and then with brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Workflow Diagram: Synthesis and Workup

Caption: Synthesis and purification workflow.

Purification Strategy: Isolation via Flash Chromatography

The crude product from the synthesis typically contains unreacted hydroquinone, the desired mono-silylated product, and the di-silylated byproduct. Due to the significant difference in polarity between these three compounds, flash column chromatography on silica gel is an exceptionally effective method for purification.

-

Column Packing: Prepare a silica gel column using a gradient eluent system, starting with a low polarity mixture (e.g., 5% Ethyl Acetate in Hexane) and gradually increasing the polarity.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dried silica onto the top of the column.

-

Elution: Begin elution with the low-polarity solvent. The non-polar di-silylated byproduct will elute first. Gradually increase the solvent polarity (e.g., to 15-25% Ethyl Acetate in Hexane) to elute the desired mono-silylated product. The highly polar hydroquinone will remain on the column and elute at much higher solvent polarities.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a white solid.

Structural Characterization and Validation

The Analytical Imperative: Confirming Identity and Purity

Rigorous analytical characterization is non-negotiable to validate the structure and purity of the synthesized compound. A combination of spectroscopic techniques provides unambiguous proof of identity.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For this compound, the key is the asymmetry introduced by the mono-protection.

| ¹H NMR | Predicted δ (ppm, CDCl₃) | Multiplicity | Integration | Assignment |

| Aromatic | ~6.75 | AA'BB' system | 4H | Ar-H |

| Phenolic | 4.5 - 5.5 | Broad Singlet | 1H | Ar-OH |

| tert-Butyl | ~0.98 | Singlet | 9H | -C(CH ₃)₃ |

| Si-Methyl | ~0.19 | Singlet | 6H | -Si(CH ₃)₂ |

| ¹³C NMR | Predicted δ (ppm, CDCl₃) | Assignment |

| Aromatic | 149.5, 148.5, 121.0, 115.5 | Ar-C |

| tert-Butyl | 25.7 | -C(C H₃)₃ |

| tert-Butyl (Quat.) | 18.2 | -C (CH₃)₃ |

| Si-Methyl | -4.4 | -Si(C H₃)₂ |

Mass Spectrometry

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns. Electron Ionization (EI) is a common method.

| Ion | m/z (Relative Abundance) | Description |

| [M]⁺ | 224 | Molecular Ion |

| [M-15]⁺ | 209 | Loss of a methyl group (-CH₃) |

| [M-57]⁺ | 167 | Loss of the tert-butyl group (-C₄H₉). This is a highly characteristic and often the base peak for TBDMS ethers.[10] |

| [C₆H₅O₂]⁺ | 109 | Fragment corresponding to the hydroquinone cation radical. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| 3200 - 3600 | Strong, Broad | O-H Stretch (Phenol, H-bonded)[12][13] |

| 3000 - 3100 | Medium, Sharp | Aromatic C-H Stretch[12] |

| 2850 - 2960 | Strong, Sharp | Aliphatic C-H Stretch (from TBDMS group) |

| 1500 - 1600 | Medium-Strong | Aromatic C=C Ring Stretch[12] |

| ~1220 | Strong | Aromatic C-O Stretch[12] |

| ~830 & 1250 | Strong | Si-C and Si-O-C Stretches |

Applications in Synthetic Chemistry

A Versatile Intermediate

The true value of this compound is realized in its application as a versatile intermediate. It serves as a starting point for constructing more complex molecules where the two hydroxyl groups of a hydroquinone core require differential functionalization. This is particularly relevant in the synthesis of natural products, pharmaceutical agents, and advanced materials where precise structural control is paramount.[2]

Deprotection: Releasing the Phenolic Hydroxyl

The strategic removal of the TBDMS group is the final step that reveals the utility of the initial protection.

-

Setup: Dissolve the TBDMS-protected compound (1.0 equivalent) in tetrahydrofuran (THF).

-

Reagent Addition: Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 equivalents, typically 1.0 M in THF) dropwise at 0 °C.

-

Monitoring: Allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

-

Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purification: The resulting deprotected phenol can be purified by flash chromatography if necessary.

Logical Flow: Protection-Reaction-Deprotection

The core utility of this compound is best visualized as a three-stage strategic workflow. This approach allows for selective chemistry to be performed on the free phenol or other parts of a larger molecule.

Caption: The protection-reaction-deprotection strategy.

Safety and Handling

Hazard Identification

This compound is classified as a hazardous substance and must be handled with appropriate care.

-

GHS Classification: Causes serious eye damage (Category 1).[7][14]

-

Hazard Statement (H-Code): H318 - Causes serious eye damage.[5][14]

-

GHS Pictogram:

-

GHS05 (Corrosion)[5]

-

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling. Avoid breathing dust or fumes.[15]

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents.[15]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[15]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for synthetic chemists. Its value is derived from the robust yet selectively cleavable TBDMS protecting group, which transforms symmetrical hydroquinone into a versatile, asymmetric building block. A thorough understanding of its synthesis, characterization, and safe handling, as detailed in this guide, empowers researchers to leverage its full potential in the development of novel pharmaceuticals, functional materials, and complex molecular architectures.

References

-

Matrix Fine Chemicals. 4-[(TERT-BUTYLDIMETHYLSILYL)OXY]PHENOL | CAS 108534-47-0. [Link]

-

PubChem. This compound | C12H20O2Si | CID 597388. [Link]

-

Nanjing Bike Biotechnology Co., Ltd. 4-(TERT-BUTYLDIMETHYLSILYLOXY)PHENOL 9&. [Link]

-

MySkinRecipes. 4-(((tert-butyldimethylsilyl)oxy)methyl)phenol. [Link]

-

ResearchGate. General derivatization mechanism for phenol with MTBSTFA. [Link]

- Google Patents. GB1323066A - Purification of 4-methyl-2,6-di-tert butyl phenol.

-

Matrix Fine Chemicals. Molecules PDF. [Link]

-

Doc Brown's Advanced Organic Chemistry. Infrared spectrum of phenol. [Link]

-

Chemistry LibreTexts. 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]

-

ResearchGate. TBMDS Protection of a Phenol going way over expected time? [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4-(((tert-butyldimethylsilyl)oxy)methyl)phenol [myskinrecipes.com]

- 3. 4-[(TERT-BUTYLDIMETHYLSILYL)OXY]PHENOL | CAS 108534-47-0 [matrix-fine-chemicals.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. This compound 97 108534-47-0 [sigmaaldrich.com]

- 6. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 7. This compound | C12H20O2Si | CID 597388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]

- 9. 4-(TERT-BUTYLDIMETHYLSILYLOXY)PHENOL 9& | Building block | 产品中心 | Nanjing Bike Biotechnology Co., Ltd [bicbiotech.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. combi-blocks.com [combi-blocks.com]

- 15. aksci.com [aksci.com]

An In-depth Technical Guide to the Physical Properties of 4-(tert-butyldimethylsiloxy)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(tert-butyldimethylsiloxy)phenol is a valuable intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its utility stems from the presence of a phenolic hydroxyl group and a sterically hindered silyl ether. The tert-butyldimethylsilyl (TBDMS or TBS) group serves as a versatile protecting group for the phenol, allowing for selective reactions at other positions of the molecule. Understanding the physical properties of this compound is paramount for its effective handling, purification, and application in complex synthetic pathways. This guide provides a comprehensive overview of the key physical characteristics of this compound, supported by experimental data and safety protocols.

Chemical Identity and Structure

The structural integrity of a molecule dictates its physical behavior. This compound consists of a phenol ring where the hydroxyl group at the para position is protected by a tert-butyldimethylsilyl ether.

The presence of both a polar hydroxyl group and a nonpolar silyl ether moiety imparts an amphiphilic character to the molecule, influencing its solubility and chromatographic behavior.

Core Physical Properties

A summary of the critical physical properties of this compound is presented below. These values are essential for designing experimental setups, including reaction conditions and purification strategies.

| Property | Value | Source(s) |

| Appearance | White solid/powder | [2] |

| Melting Point | 60-64 °C (lit.) | [2][3][4][5] |

| Boiling Point | Not readily available; likely high due to molecular weight. | |

| Molecular Weight | 224.37 g/mol | [1][3][4] |

| Form | Solid | [3][4] |

Expert Insight: The relatively low melting point suggests that this compound can be handled as a solid at room temperature but may require gentle heating for complete dissolution in certain solvents. Care should be taken during solvent removal under reduced pressure to avoid melting and potential bumping.

Solubility Profile

The solubility of this compound is a critical parameter for its use in synthesis and purification. While specific quantitative data is not extensively published, its structural features provide a strong indication of its solubility characteristics.

-

Polar Solvents: The phenolic hydroxyl group allows for hydrogen bonding, suggesting some solubility in polar protic solvents like methanol and ethanol. However, the bulky, nonpolar tert-butyl and dimethylsilyl groups will limit this solubility.

-

Nonpolar Solvents: The significant hydrocarbon and silicon content suggests good solubility in a range of nonpolar organic solvents such as dichloromethane, diethyl ether, ethyl acetate, and tetrahydrofuran.

-

Aqueous Solubility: The compound is expected to have very low solubility in water due to the hydrophobic nature of the silyl ether and the benzene ring.

Experimental Protocol: Solubility Determination

A qualitative assessment of solubility can be performed as follows:

-

Preparation: Add approximately 10 mg of this compound to a small test tube.

-

Solvent Addition: Add 1 mL of the test solvent (e.g., water, methanol, dichloromethane) to the test tube.

-

Observation: Vigorously agitate the mixture at room temperature for 1 minute.

-

Assessment: Observe if the solid has completely dissolved. If not, gentle warming can be applied to assess temperature-dependent solubility.

This protocol provides a practical, first-hand understanding of the compound's behavior in various solvent systems, which is invaluable for planning reactions and purification by chromatography or recrystallization.

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (in CDCl₃):

-

Aromatic Protons: Two doublets are expected in the aromatic region (δ 6.5-7.5 ppm), corresponding to the protons on the benzene ring.

-

Phenolic Proton: A broad singlet for the -OH proton, with a chemical shift that can vary depending on concentration and solvent (typically δ 4-6 ppm).

-

tert-Butyl Protons: A sharp singlet at approximately δ 1.0 ppm, integrating to 9 protons.

-

Dimethylsilyl Protons: A sharp singlet at approximately δ 0.2 ppm, integrating to 6 protons.

-

-

¹³C NMR (in CDCl₃):

-

Aromatic Carbons: Four signals are expected in the aromatic region (δ 110-160 ppm).

-

Silyl-substituted Carbon: The carbon atom of the tert-butyl group attached to silicon will appear around δ 25-30 ppm.

-

Methyl Carbons: The methyl carbons of the tert-butyl group will be around δ 18-20 ppm, and the dimethylsilyl carbons will be near δ 0 ppm.

-

Infrared (IR) Spectroscopy:

Key characteristic peaks in the IR spectrum would include:

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.

-

C-H Stretch (aromatic): Absorptions typically above 3000 cm⁻¹.

-

C-H Stretch (aliphatic): Absorptions just below 3000 cm⁻¹.

-

C=C Stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

Si-O-C Stretch: A strong absorption band around 1250 cm⁻¹.

-

Si-C Stretch: Characteristic peaks around 840 and 780 cm⁻¹.

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety.

Hazard Identification:

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side-shields or goggles are essential.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Skin and Body Protection: A lab coat should be worn.

-

Respiratory Protection: A dust mask (type N95 or equivalent) is recommended, especially when handling the powder.[3][4]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

First Aid Measures:

-

If in Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.[6][7]

-

If on Skin: Wash off with soap and plenty of water.[7]

-

If Inhaled: Move to fresh air. If breathing is difficult, give oxygen.[7]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[7]

Workflow for a Typical Application: Silylation Protection

The primary use of this compound is as a protected form of hydroquinone. The following diagram illustrates a generalized workflow where a phenol is protected before subsequent reactions.

Caption: Generalized workflow for the TBDMS protection of a phenol.

Conclusion

This compound is a key building block in modern organic chemistry. A thorough understanding of its physical properties, including its melting point, solubility, and spectroscopic signatures, is essential for its successful application. Adherence to strict safety protocols is mandatory due to its potential as a serious eye irritant. This guide provides the foundational knowledge required by researchers and drug development professionals to confidently and safely incorporate this versatile compound into their synthetic endeavors.

References

-

LabSolutions. This compound. [Link]

-

Chemsrc. CAS#:126070-20-0 | 4-(((Tert-Butyldimethylsilyl)Oxy)Methyl)Phenol. [Link]

-

PubChem. This compound. [Link]

Sources

- 1. This compound | C12H20O2Si | CID 597388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]

- 3. 4-(叔丁基二甲基硅氧基)苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound 97 108534-47-0 [sigmaaldrich.com]

- 5. labsolu.ca [labsolu.ca]

- 6. combi-blocks.com [combi-blocks.com]

- 7. aksci.com [aksci.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-(tert-Butyldimethylsiloxy)phenol

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Utility of 4-(tert-butyldimethylsiloxy)phenol

This compound, identified by CAS Number 108534-47-0, is a pivotal intermediate in modern organic synthesis.[1] Structurally, it is a derivative of hydroquinone in which one of the phenolic hydroxyl groups is protected by a tert-butyldimethylsilyl (TBS) ether. This strategic protection is crucial in multi-step syntheses, as it shields the reactive and acidic phenol group from participating in unwanted side reactions, allowing for selective transformations at other sites within a complex molecule.[2] The TBS group is renowned for its stability across a wide array of reaction conditions, yet it can be selectively removed with fluoride-based reagents, offering chemists precise control.[2]

An accurate understanding of its fundamental physicochemical properties, namely its melting point and solubility, is not merely academic. These parameters are critical for practical applications ranging from reaction engineering and purification process design (e.g., crystallization) to the development of robust analytical methods. This guide provides a comprehensive analysis of these properties, grounded in established chemical principles and supported by detailed experimental protocols.

Melting Point Analysis

The melting point of a crystalline solid is a fundamental physical property that serves as a reliable indicator of both identity and purity. For a pure, crystalline organic compound, the transition from solid to liquid occurs over a narrow, well-defined temperature range.[3] The presence of even small amounts of miscible impurities disrupts the crystal lattice, typically resulting in a depression of the melting point and a broadening of the melting range.[4]

Reported Melting Point Data

Commercial suppliers and chemical databases consistently report a narrow melting point range for high-purity this compound. This consistency underscores its availability as a well-characterized solid compound.

| Parameter | Value | Source(s) |

| Melting Point | 60-64 °C | [2][5][6] |

| Appearance | White to off-white solid/powder | [2][5] |

| Molecular Formula | C₁₂H₂₀O₂Si | [1][7] |

| Molecular Weight | 224.37 g/mol | [1] |

Experimental Protocol for Melting Point Determination

The following protocol describes the determination of the melting point range using a modern digital melting point apparatus, which offers superior accuracy and safety compared to traditional oil bath methods.

Causality in Experimental Design:

-

Sample Preparation: The sample must be thoroughly dried and finely powdered to ensure uniform heat transfer and eliminate air pockets, which can lead to inaccurate readings.[8]

-

Heating Rate: A preliminary rapid determination helps to quickly locate the approximate melting point. However, for the final, accurate measurement, a slow ramp rate (1-2 °C per minute) is critical.[4] A fast heating rate does not allow the sample and the thermometer to reach thermal equilibrium, causing the observed melting range to be artificially high and broad.

Methodology:

-

Sample Preparation: Place a small amount of this compound onto a clean, dry watch glass. Using a spatula, crush the solid into a fine powder.

-

Capillary Tube Loading: Invert a capillary tube (one end sealed) and press the open end into the powder. Tap the sealed end gently on a hard surface to pack the powder down. Repeat until a 2-3 mm column of tightly packed solid is achieved.[9]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the digital melting point apparatus.

-

Approximate Determination: Set a rapid heating ramp rate (e.g., 10-15 °C/minute) to quickly identify the approximate melting temperature. Record this value.

-

Accurate Determination: Allow the apparatus to cool to at least 15-20 °C below the approximate melting point observed in the previous step.[4] Insert a new sample capillary.

-

Set a slow ramp rate of 1-2 °C/minute.

-

Data Recording: Carefully observe the sample. Record the temperature (T₁) at which the first drop of liquid appears. Continue heating and record the temperature (T₂) at which the last crystal of solid melts completely.[3]

-

Reporting: The melting point is reported as the range from T₁ to T₂. For high-purity samples, this range should be narrow (e.g., 0.5-1.5 °C) and fall within the literature value of 60-64 °C.

Visualization: Melting Point Determination Workflow

Caption: Workflow for accurate melting point determination.

Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are likely to be soluble in one another.[10][11] The structure of this compound contains both polar and non-polar regions, leading to a nuanced solubility profile.

Structural Analysis for Solubility Prediction:

-

Non-Polar Character: The bulky tert-butyl group and the six methyl protons on the silicon atom, combined with the aromatic phenyl ring, create a significant non-polar, lipophilic character. This suggests good solubility in non-polar organic solvents.

-

Polar Character: The unprotected phenolic hydroxyl (-OH) group is polar and capable of acting as a hydrogen bond donor and acceptor. This provides some affinity for polar solvents.

-

Acidic Character: Phenols are weak acids.[12] The phenolic proton can be abstracted by a sufficiently strong base (like NaOH) to form a sodium phenoxide salt. This ionic salt is significantly more polar than the neutral molecule, drastically increasing its solubility in aqueous media.[13]

Predicted and Observed Solubility Characteristics

Based on these principles, a qualitative solubility profile can be predicted and experimentally verified.

| Solvent Class | Example Solvent(s) | Predicted Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble / Insoluble | The large non-polar TBDMS and phenyl groups dominate the molecule's character, overcoming the polarity of the single hydroxyl group.[14] |

| Aqueous Acid | 5% HCl | Insoluble | The compound is not basic and will not be protonated; its low water solubility remains unchanged.[13] |

| Aqueous Base | 5% NaOH | Soluble | The acidic phenol reacts to form the highly polar sodium phenoxide salt, which is readily solvated by water.[13] |

| Organic Solvents | Ethanol, Acetone, Diethyl Ether, Dichloromethane | Soluble | The compound's significant non-polar character ensures favorable intermolecular interactions with common organic solvents.[14] |

Experimental Protocol for Qualitative Solubility Assessment

This protocol provides a systematic approach to classifying the solubility of the compound.[13]

Methodology:

-

Preparation: Label four clean test tubes: (1) Water, (2) 5% NaOH, (3) 5% HCl, and (4) Ethanol.

-

Sample Addition: Add approximately 20-30 mg of this compound to each test tube.

-

Solvent Addition: Add 1 mL of the corresponding solvent to each tube.

-

Mixing: Agitate each tube vigorously for 20-30 seconds.

-

Observation: Observe each tube against a contrasting background. A compound is considered "soluble" if the solid completely dissolves to form a clear, homogeneous solution.[10]

-

Confirmation (for NaOH tube): To the test tube containing 5% NaOH (which should show solubility), cautiously add 6M HCl dropwise until the solution is acidic (test with litmus paper). The re-precipitation of the neutral this compound confirms that solubility was due to an acid-base reaction.[10]

Visualization: Qualitative Solubility Testing Flowchart

Caption: Decision tree for qualitative solubility analysis.

Safety and Handling

This compound is classified as a corrosive solid. Aggregated GHS data indicates it causes serious eye damage (H318).[1][7] Appropriate personal protective equipment (PPE), including safety glasses or goggles, gloves, and a lab coat, must be worn when handling this compound.[7] Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is a crystalline solid with a well-defined melting point of 60-64 °C . Its solubility profile is dictated by its dual-character structure: it is largely insoluble in water and aqueous acids but dissolves readily in common organic solvents and aqueous bases. This basic characterization is indispensable for its effective use in synthetic chemistry, guiding decisions on purification, reaction setup, and product isolation.

References

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Sacred Heart University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY. Retrieved from [Link]

-

Scribd. (n.d.). Determination of Melting Point of An Organic Compound. Retrieved from [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

SlideShare. (2021). experiment (1) determination of melting points. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Scribd. (n.d.). Experiment 1 Solubility of Organic Compounds. Retrieved from [Link]

-

Solubility of Things. (n.d.). 4-tert-butylphenol. Retrieved from [Link]

Sources

- 1. This compound | C12H20O2Si | CID 597388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. This compound, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]

- 6. 4-(TERT-BUTYLDIMETHYLSILYLOXY)PHENOL 9& | 108534-47-0 [chemicalbook.com]

- 7. 4-(叔丁基二甲基硅氧基)苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. scribd.com [scribd.com]

- 9. byjus.com [byjus.com]

- 10. chem.ws [chem.ws]

- 11. youtube.com [youtube.com]

- 12. 4-TERT-BUTYL PHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. solubilityofthings.com [solubilityofthings.com]

1H NMR spectrum of 4-(tert-butyldimethylsiloxy)phenol

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-(tert-butyldimethylsiloxy)phenol

Abstract

This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this silyl-protected phenol, moving beyond a simple data report to explain the causal relationships between molecular structure and spectral features. We will cover spectral prediction, detailed peak assignments, a validated experimental protocol, and interpretive insights grounded in established principles of magnetic resonance spectroscopy.

Introduction: The Role of Silyl Ethers in Synthetic Chemistry

In the intricate world of multi-step organic synthesis, the protection of reactive functional groups is a critical strategy. The hydroxyl group (-OH) of phenols is acidic and nucleophilic, often requiring protection to prevent unwanted side reactions. Silyl ethers, such as the tert-butyldimethylsilyl (TBDMS or TBS) ether, are among the most versatile and widely used protecting groups for alcohols and phenols.[1] Their popularity stems from their ease of installation, stability across a range of reaction conditions, and typically clean removal under specific, mild conditions.[2]

The compound this compound is a key intermediate, representing a hydroquinone molecule where one phenolic hydroxyl is selectively protected. Accurate structural confirmation is paramount, and ¹H NMR spectroscopy is the primary analytical tool for this purpose. This guide serves as an authoritative reference for interpreting its spectrum.

Molecular Structure and Proton Environments

To accurately interpret the ¹H NMR spectrum, we must first identify all non-equivalent proton environments within the this compound molecule. Due to the molecule's symmetry along the C1-C4 axis of the benzene ring, there are five distinct sets of protons.

Figure 1: Molecular structure of this compound showing the five non-equivalent proton environments labeled (a) through (e).

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum is predicted to show five distinct signals, corresponding to the proton environments identified above. The chemical shift (δ), integration, and multiplicity of each signal are governed by the electronic environment and neighboring protons.

The Aliphatic Region (δ 0.0 - 1.5 ppm)

This upfield region is dominated by the signals from the TBDMS protecting group. These protons are highly shielded as they are bonded to carbon atoms attached to silicon, which is less electronegative than carbon.

-

Signal (a): tert-Butyl Protons (9H, singlet): The nine protons of the tert-butyl group are all equivalent due to free rotation around the C-Si bond. With no adjacent non-equivalent protons, their signal appears as a sharp singlet. Its characteristic chemical shift is typically in the δ 0.95 - 1.05 ppm range for TBDMS ethers of phenols.[1]

-

Signal (b): Dimethylsilyl Protons (6H, singlet): The six protons of the two methyl groups attached directly to the silicon atom are also equivalent. They are even more shielded than the tert-butyl protons, resulting in a sharp singlet at a very upfield chemical shift, typically δ 0.15 - 0.25 ppm .

The Aromatic Region (δ 6.5 - 8.0 ppm)

Protons attached to an aromatic ring typically resonate in this downfield region.[3] The electronic effects of the para-substituents (-OH and -OTBDMS) determine the precise chemical shifts. Both are oxygen-linked and act as electron-donating groups (EDGs) through resonance, which increases electron density on the ring (shielding) and shifts the aromatic proton signals upfield relative to benzene (δ 7.26 ppm).

This para-substituted pattern creates a classic AA'BB' spin system, which often simplifies to appear as two distinct doublets.

-

Signal (c): Aromatic Protons (H-2, H-6): These two protons are ortho to the -OTBDMS group and meta to the -OH group. They are chemically equivalent. They are coupled to their neighbors (H-3 and H-5, respectively), resulting in a doublet.

-

Signal (d): Aromatic Protons (H-3, H-5): These two protons are ortho to the -OH group and meta to the -OTBDMS group. They are also chemically equivalent and will appear as a doublet due to coupling with H-2 and H-6.

The two doublets will appear in the δ 6.70 - 6.85 ppm range. The signals are often very close and may appear as a complex multiplet resembling a single, broad signal.

The Exchangeable Proton Region (δ 4.0 - 7.0 ppm)

-

Signal (e): Phenolic Proton (1H, broad singlet): The chemical shift of the hydroxyl proton is highly variable and depends on solvent, concentration, and temperature, as these factors influence hydrogen bonding.[4] It typically appears as a broad singlet because of moderate-rate chemical exchange with other protic species (like trace water) or intermolecular hydrogen bonding.[5] A key confirmatory test is the D₂O shake : upon adding a drop of D₂O to the NMR tube, this proton rapidly exchanges with deuterium, causing the signal to disappear from the spectrum.[4]

Data Summary

| Signal Label | Proton Assignment | Integration | Multiplicity | Predicted Chemical Shift (δ, ppm) |

| (a) | -C(CH ₃)₃ | 9H | Singlet (s) | 0.95 - 1.05 |

| (b) | -Si(CH ₃)₂ | 6H | Singlet (s) | 0.15 - 0.25 |

| (c), (d) | Aromatic Protons | 4H | AA'BB' system (appears as two Doublets or a Multiplet) | 6.70 - 6.85 |

| (e) | -OH | 1H | Broad Singlet (br s) | 4.0 - 7.0 (variable) |

Table 1: Summary of predicted ¹H NMR data for this compound in CDCl₃.

Experimental Protocol: Acquiring a High-Quality Spectrum

Trustworthy data begins with a robust and well-justified experimental protocol. The following steps outline the procedure for preparing a sample and acquiring a publication-quality ¹H NMR spectrum.

Workflow Overview

Figure 2: Standardized workflow for ¹H NMR analysis, from sample preparation to final data processing.

Step-by-Step Methodology

-

Sample Preparation:

-

Rationale: Proper sample concentration is key. Too dilute, and the signal-to-noise ratio will be poor; too concentrated, and line broadening or peak distortion can occur.

-

Protocol: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial. Add ~0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃). CDCl₃ is chosen for its excellent solvating power for moderately polar organic compounds and its single residual proton peak (at δ 7.26 ppm) that rarely interferes with analyte signals.[6] Add a small amount of tetramethylsilane (TMS) as an internal standard. TMS protons are highly shielded, providing a sharp singlet defined as δ 0.00 ppm, against which all other signals are referenced. Agitate the vial gently to ensure complete dissolution, then transfer the solution to a 5 mm NMR tube.

-

-

Spectrometer Setup and Data Acquisition:

-

Rationale: The quality of the final spectrum is critically dependent on the homogeneity of the magnetic field (shimming) and the instrument's frequency lock.

-

Protocol:

-

Insert the NMR tube into the spectrometer.

-

Locking: The instrument "locks" onto the deuterium signal of the solvent (e.g., CDCl₃). This compensates for any magnetic field drift during the experiment, ensuring stable and reproducible chemical shifts.

-

Shimming: The magnetic field is homogenized across the sample volume by adjusting the shim coils. This process minimizes peak widths, improves spectral resolution, and enhances the signal-to-noise ratio. Automated shimming routines are standard on modern spectrometers.

-

Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A typical experiment might involve 8 to 16 scans. The number of scans is increased to improve the signal-to-noise ratio for dilute samples.

-

-

-

Data Processing:

-

Rationale: The raw data (Free Induction Decay, or FID) must be mathematically processed to generate the familiar frequency-domain spectrum.

-

Protocol:

-

Fourier Transform: The time-domain FID signal is converted into a frequency-domain spectrum.

-

Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and symmetrical). The baseline is corrected to be flat and at zero intensity.

-

Calibration: The spectrum is calibrated by setting the TMS peak to δ 0.00 ppm.

-

Integration: The area under each peak is integrated. The relative ratios of these integrals correspond directly to the relative number of protons giving rise to each signal.[7]

-

-

Conclusion: A Self-Validating System

The ¹H NMR spectrum of this compound provides a wealth of self-validating structural information. The presence of two sharp singlets in the far upfield region with an integration ratio of 9:6 is a definitive signature of the TBDMS group. The signals in the aromatic region, integrating to 4 protons, confirm the disubstituted benzene ring. Finally, the presence of a broad, exchangeable proton signal confirms the free phenolic hydroxyl group. The combination of chemical shift, integration, and multiplicity for these five distinct signals provides unambiguous confirmation of the target structure, demonstrating the power of ¹H NMR as a primary tool in chemical research and development.

References

- BenchChem. (2025).

- Doc Brown's Chemistry. (2025).

- Wuts, P. G. M. (n.d.). Greene's Protective Groups in Organic Synthesis. Wiley.

- Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols.

- Lakshman, M. K., et al. (n.d.). KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. Beilstein Journal of Organic Chemistry.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Chemistry LibreTexts. (2024). 15.

- Simova, S., et al. (2004). ¹H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 9(12), 1034-1053.

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics, 29(9), 2176–2179.

- ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. utsouthwestern.edu [utsouthwestern.edu]

- 7. acdlabs.com [acdlabs.com]

An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of 4-(tert-butyldimethylsilyloxy)phenol

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 4-(tert-butyldimethylsilyloxy)phenol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the principles of ¹³C NMR spectroscopy as applied to this silyl-protected phenol, offering a detailed interpretation of its spectral data, a robust experimental protocol, and a discussion of the structural insights that can be derived.

Introduction: The Significance of Silyl Ethers in Spectroscopic Analysis

In the realm of organic synthesis and medicinal chemistry, the use of protecting groups is a fundamental strategy to selectively mask reactive functional groups. The tert-butyldimethylsilyl (TBDMS) group is a popular choice for the protection of hydroxyl moieties due to its steric bulk and tunable stability. The resulting silyl ether, 4-(tert-butyldimethylsilyloxy)phenol, is a common intermediate. Understanding its structural features through spectroscopic techniques like ¹³C NMR is paramount for reaction monitoring, quality control, and the comprehensive characterization of novel chemical entities. ¹³C NMR spectroscopy provides a direct window into the carbon framework of a molecule, with each unique carbon atom producing a distinct signal whose chemical shift is exquisitely sensitive to its local electronic environment.

Analysis of the ¹³C NMR Spectrum of 4-(tert-butyldimethylsilyloxy)phenol

The ¹³C NMR spectrum of 4-(tert-butyldimethylsilyloxy)phenol presents a clear set of signals that can be unambiguously assigned to each carbon atom in the molecule. The data presented here is referenced from the Spectral Database for Organic Compounds (SDBS), a reliable and comprehensive resource for spectral data.

Table 1: ¹³C NMR Chemical Shift Data for 4-(tert-butyldimethylsilyloxy)phenol

| Carbon Atom | Chemical Shift (δ, ppm) | Multiplicity | Rationale for Assignment |

| C4 (C-O-Si) | 150.1 | Singlet (Quaternary) | This carbon is directly attached to the electron-donating silyloxy group, resulting in a significant downfield shift. Its quaternary nature is confirmed by the absence of attached protons. |

| C1 (C-OH) | 149.5 | Singlet (Quaternary) | The carbon bearing the hydroxyl group is also deshielded, though slightly less so than the silyloxy-substituted carbon. |

| C2 & C6 | 122.1 | Doublet (CH) | These carbons are ortho to the silyloxy group and meta to the hydroxyl group. The electron-donating effect of the silyloxy group increases their electron density, leading to an upfield shift compared to unsubstituted benzene (128.5 ppm). |

| C3 & C5 | 116.3 | Doublet (CH) | These carbons are meta to the silyloxy group and ortho to the hydroxyl group. They experience a similar upfield shift due to the overall electron-rich nature of the aromatic ring. |

| C(CH₃)₃ | 25.6 | Quartet (CH₃) | The three equivalent methyl carbons of the tert-butyl group. |

| C (CH₃)₃ | 18.2 | Singlet (Quaternary) | The quaternary carbon of the tert-butyl group. |

| Si-(C H₃)₂ | -4.5 | Quartet (CH₃) | The two equivalent methyl carbons directly attached to the silicon atom. The high electropositivity of silicon causes a strong shielding effect, resulting in a characteristic upfield shift to a negative ppm value. |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.0 ppm.

Interpreting the Substituent Effects

The chemical shifts observed in the aromatic region (116-151 ppm) are a direct consequence of the electronic effects of the hydroxyl (-OH) and the tert-butyldimethylsilyloxy (-OTBDMS) substituents. Both are oxygen-linked and thus act as electron-donating groups through resonance, increasing the electron density on the benzene ring, particularly at the ortho and para positions. This increased shielding leads to the observed upfield shifts of the C2/C6 and C3/C5 carbons relative to benzene.

The carbons directly attached to the oxygen atoms (C1 and C4) are significantly deshielded (shifted downfield) due to the electronegativity of the oxygen atoms. The slight difference in their chemical shifts can be attributed to the different electronic nature of the hydrogen in the hydroxyl group versus the silicon in the silyloxy group.

The aliphatic region of the spectrum clearly shows the signals for the TBDMS protecting group. The characteristic upfield signal for the silicon-bound methyl groups is a hallmark of silyl ethers and serves as a key diagnostic peak.

Experimental Protocol for ¹³C NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible ¹³C NMR data for 4-(tert-butyldimethylsilyloxy)phenol, the following detailed protocol should be followed. This protocol is designed to be a self-validating system, incorporating steps for proper sample preparation and instrument setup.

Sample Preparation

-

Analyte Purity: Ensure the sample of 4-(tert-butyldimethylsilyloxy)phenol is of high purity. Impurities will introduce extraneous peaks and complicate spectral analysis.

-

Solvent Selection: Use a high-purity deuterated solvent. Deuterated chloroform (CDCl₃) is a common and appropriate choice for this compound. The deuterium signal is used by the NMR spectrometer for field-frequency locking.

-

Concentration: For a standard ¹³C NMR experiment on a 400-600 MHz spectrometer, a concentration of 20-50 mg of the analyte in 0.6-0.7 mL of solvent is recommended.[1] Higher concentrations will reduce the acquisition time required to achieve a good signal-to-noise ratio.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solvent as an internal chemical shift reference (δ = 0.0 ppm).

-

Dissolution and Filtration: Dissolve the sample completely in the deuterated solvent in a clean, dry vial. To remove any particulate matter that could degrade the spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Labeling: Clearly label the NMR tube with the sample identity and solvent.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard proton-decoupled ¹³C NMR experiment:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Pulse Program: A standard single-pulse sequence with proton decoupling (e.g., zgpg30 on a Bruker instrument).

-

Spectral Width: A spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) is sufficient to cover the expected chemical shift range.

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Relaxation Delay (D1): A relaxation delay of 2-5 seconds is crucial to allow for the full relaxation of quaternary carbons, ensuring their signals are not attenuated.

-

Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope, a larger number of scans is required compared to ¹H NMR. Typically, 1024 to 4096 scans are necessary to achieve an adequate signal-to-noise ratio, depending on the sample concentration.

-

Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).

Visualizing the Molecular Structure and Data Acquisition Workflow

To further clarify the relationships between the molecular structure and the NMR data, as well as the experimental workflow, the following diagrams are provided.

Caption: Experimental workflow for ¹³C NMR analysis.

Conclusion

The ¹³C NMR spectrum of 4-(tert-butyldimethylsilyloxy)phenol provides a wealth of structural information that is readily interpretable. The chemical shifts of the aromatic carbons are diagnostic of the electronic effects of the hydroxyl and tert-butyldimethylsilyloxy substituents, while the aliphatic signals provide clear confirmation of the protecting group's presence. By following the detailed experimental protocol outlined in this guide, researchers can confidently acquire and interpret high-quality ¹³C NMR data for this important synthetic intermediate, ensuring the structural integrity of their compounds and the reliability of their scientific findings.

References

-

University College London. (n.d.). Sample Preparation for NMR. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

-

University College London. (n.d.). Chemical Shifts. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

-

The Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.08 MHz, DMSO-d6, experimental) (HMDB0002434). Retrieved from [Link]

-

13-C NMR Chemical Shift Table. (n.d.). Retrieved from [Link]

-

Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Sample Preparation. Department of Chemistry. Retrieved from [Link]

-

Zhang, J., et al. (2014). Supporting Information for: Selective Hydrogenation of Alkynes to Alkenes with a Palladium Catalyst. Chemical Communications, 50(89), 13451-13453. Retrieved from [Link]

-

University of Reading. (n.d.). NMR Sample Preparation. School of Chemistry, Food and Pharmacy. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C-NMR experimental chemical shifts for groups bonded to hydroquinone skeleton. Retrieved from [Link]

-

PubChem. (n.d.). 4-(tert-Butyldimethylsiloxy)phenol. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

University of Maryland, Baltimore County. (n.d.). NMR Sample Requirements and Preparation. Department of Chemistry and Biochemistry. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information for: A simple and efficient method for the ipso-hydroxylation of arylboronic acids using hydrogen peroxide in a water-extract of rice straw ash (WERSA) as a basic catalyst. Retrieved from [Link]

-

Purdue University. (n.d.). A FOURIER TRANSFORM 13C NMR STUDY OF q-(2,3,5,6-TETRAMETHYL-1,4-BENZOQUINONE) COMPLEXES OF NICKEL, COBALT, RHODIUM AND IRIDIUM. Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR spectra of phenol oxidation. Retrieved from [Link]

-

Supporting Information for: N-Boc-L-proline as an Efficient and Recyclable Organocatalyst for the Synthesis of Carbamates. (n.d.). Retrieved from [Link]

Sources

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Infrared Spectroscopy of Silyl-Protected Hydroquinone

Abstract

This technical guide provides a comprehensive analysis of the Infrared (IR) spectroscopic signatures of silyl-protected hydroquinones, a critical class of intermediates in organic synthesis and drug development. We delve into the fundamental principles governing the vibrational spectroscopy of both unprotected hydroquinone and its silyl ether derivatives, such as trimethylsilyl (TMS) and tert-butyldimethylsilyl (TBDMS) protected analogues. The core of this whitepaper is a detailed exploration of the key spectral transformations that occur upon silylation, focusing on the disappearance of the hydroxyl (O-H) stretching band and the emergence of characteristic silicon-oxygen-carbon (Si-O-C) and silicon-carbon (Si-C) absorption bands. Through comparative spectral data, detailed experimental protocols, and logical workflow diagrams, this guide serves as an essential resource for researchers, scientists, and drug development professionals for reaction monitoring, quality control, and structural verification.

Introduction: The Role of Silyl Protection and IR Analysis

Hydroquinone (1,4-dihydroxybenzene) is a fundamental building block in organic chemistry, serving as a precursor for pharmaceuticals, polymers, and antioxidants. Its two nucleophilic hydroxyl groups are highly reactive and often require protection during multi-step syntheses to prevent unwanted side reactions. Silyl ethers are among the most common and versatile protecting groups for alcohols and phenols due to their ease of installation, stability across a wide range of reaction conditions, and facile, often selective, removal.[1]

Infrared (IR) spectroscopy is a powerful, rapid, and non-destructive analytical technique that provides invaluable information about the functional groups present in a molecule.[2][3] It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. For the transformation of hydroquinone to a silyl-protected derivative, IR spectroscopy serves as a first-line analytical tool to unequivocally confirm the success of the protection reaction. The stark and predictable changes in the IR spectrum provide a molecular "fingerprint" of this transformation.

This guide will systematically deconstruct the IR spectra of the starting material and the protected product, explaining the causality behind the observed spectral shifts and providing field-proven protocols for synthesis and analysis.

The Spectroscopic Signature of Unprotected Hydroquinone

Before analyzing the protected compound, it is imperative to understand the spectrum of the starting material, hydroquinone. The key features are dominated by the hydroxyl groups and the aromatic ring.[4]

-

O-H Stretching: The most prominent and diagnostic feature is a broad, strong absorption band typically found in the 3500–3200 cm⁻¹ region.[5] The broadening is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of adjacent hydroquinone molecules in the solid state.

-

C-O Stretching: A strong, sharp peak corresponding to the C-O stretching vibration of the phenol group appears in the 1260–1200 cm⁻¹ range.[6]

-

Aromatic Vibrations: The spectrum also displays characteristic absorptions for the benzene ring. These include C-H stretching vibrations just above 3000 cm⁻¹ (e.g., 3100–3000 cm⁻¹) and C=C in-ring stretching vibrations, which typically appear as a series of peaks in the 1600–1450 cm⁻¹ region.[6]

-

C-H Bending: Out-of-plane ("oop") C-H bending vibrations for the 1,4-disubstituted ring result in a strong band in the 900–800 cm⁻¹ region, which is highly characteristic of the substitution pattern.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Intensity |

| 3500–3200 | O-H Stretch (H-bonded) | Phenolic Hydroxyl | Strong, Broad |

| 3100–3000 | C-H Stretch | Aromatic | Medium |

| 1600–1450 | C=C Stretch (in-ring) | Aromatic | Medium-Strong |

| 1260–1200 | C-O Stretch | Phenolic Hydroxyl | Strong |

| 900–800 | C-H Bend (out-of-plane) | 1,4-Disubstituted Aromatic | Strong |

| Table 1: Summary of characteristic IR absorption bands for unprotected hydroquinone. |

The Silylation Reaction: A Workflow Overview

The protection of hydroquinone is typically achieved by reacting it with a silyl halide (e.g., trimethylsilyl chloride, TMSCl) in the presence of a base (e.g., triethylamine or imidazole) in an aprotic solvent. The base serves to neutralize the HCl byproduct generated during the reaction.[7] This workflow is a foundational step before spectral analysis can confirm its success.

Deciphering the IR Spectrum of Silyl-Protected Hydroquinone

The conversion of phenolic hydroxyl groups to silyl ethers induces dramatic and easily identifiable changes in the IR spectrum. The success of the reaction is confirmed by a simple "disappearance/appearance" analysis.

Core Spectral Transformations

-

Disappearance of the O-H Stretch: The most critical confirmation of a complete reaction is the total disappearance of the broad O-H stretching band from the 3500–3200 cm⁻¹ region. Any significant residual absorption in this area suggests an incomplete reaction or the presence of hydrolyzed product.[8]

-

Appearance of Strong Si-O-C Bands: The formation of the new silyl ether linkage gives rise to very strong and characteristic absorption bands. The asymmetric stretching of the Si-O-Ar bond is a dominant feature, typically appearing in the 1100–1000 cm⁻¹ range.[9][10] This region may also contain contributions from Si-O-Si stretches if any disiloxanes are formed as byproducts, but for aryl silyl ethers, the Si-O-Ar stretch is paramount.[11][12]

-

Appearance of Silyl Group Vibrations: The silyl group itself introduces new absorption bands. For common groups like trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS):

-

A sharp, strong band appears around 1250 cm⁻¹ , which is due to the symmetric C-H deformation (umbrella mode) of the Si-(CH₃)ₓ groups.[13] This peak is highly diagnostic.

-